molecular formula C18H11ClO B12936605 1-Chloro-4-phenyldibenzo[b,d]furan

1-Chloro-4-phenyldibenzo[b,d]furan

Cat. No.: B12936605
M. Wt: 278.7 g/mol
InChI Key: NRYIDNWSKONILR-UHFFFAOYSA-N
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Description

1-Chloro-4-phenyldibenzo[b,d]furan is an organic compound with the molecular formula C18H11ClO It is a derivative of dibenzofuran, where a chlorine atom is substituted at the first position and a phenyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-phenyldibenzo[b,d]furan can be synthesized through several methods. One common approach involves the cyclization of substituted biphenyls. The process typically includes the O-arylation reaction followed by cyclization of diaryl ethers . Another method involves the use of substituted phenols via benzofuran annulation or ring contraction .

Industrial Production Methods: Industrial production of this compound often employs metal complex catalysis. The use of metal-free one-flask synthesis methods has also been reported, which integrates multiple steps such as cyclopropanation, Cloke-Wilson rearrangement, and elimination of hydrogen chloride in a single flask .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-phenyldibenzo[b,d]furan undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce various substituted dibenzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry

1-Chloro-4-phenyldibenzo[b,d]furan has been investigated for its antibacterial and antifungal properties . Derivatives of dibenzofurans have shown effectiveness against various bacterial strains, making them potential candidates for the development of new antimicrobial agents. Moreover, certain derivatives have demonstrated antifungal activity, indicating their utility in treating fungal infections.

Organic Electronics

This compound is also recognized for its applications in organic light-emitting diodes (OLEDs) and other electronic materials. As an intermediate in the synthesis of OLED materials, this compound plays a crucial role in developing efficient light-emitting devices, which are pivotal in modern display technologies .

Comparative Analysis with Related Compounds

The following table outlines the structural similarities between this compound and other related compounds:

Compound NameStructure TypeNotable Features
Dibenzo[b,d]furanDibenzo-fusedBase structure without substituents
4-PhenyldibenzofuranDibenzo-fusedContains a phenyl group but lacks chlorine
2-ChlorodibenzofuranDibenzo-fusedContains chlorine but lacks phenyl group
BenzofuranFused benzene and furanSimpler structure with different reactivity

This comparative analysis highlights the unique characteristics of this compound, particularly its combination of both chlorine and phenyl substituents, which may enhance its reactivity and biological activity compared to other similar compounds.

Case Study 1: Antimicrobial Activity

In a study examining the antibacterial properties of dibenzofuran derivatives, researchers found that this compound exhibited significant activity against multiple strains of bacteria, including Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the dibenzofuran structure could enhance antimicrobial efficacy, paving the way for new therapeutic agents.

Case Study 2: OLED Development

Research into organic electronics has demonstrated that compounds like this compound can serve as effective intermediates in OLED production. A recent publication highlighted the synthesis of novel OLED materials incorporating this compound, which showed improved efficiency and stability compared to traditional materials .

Mechanism of Action

The mechanism of action of 1-Chloro-4-phenyldibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which is a target for diabetes treatment . The compound’s structure allows it to interact with various enzymes and receptors, leading to its observed biological effects.

Comparison with Similar Compounds

  • 1-Chloro-8-phenyldibenzo[b,d]furan
  • 3-Bromo-5-(2,4-di-tert-butylphenyl)benzofuran
  • 1-Chloro-4-(naphthalen-2-yl)dibenzo[b,d]furan

Uniqueness: 1-Chloro-4-phenyldibenzo[b,d]furan is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H11ClO

Molecular Weight

278.7 g/mol

IUPAC Name

1-chloro-4-phenyldibenzofuran

InChI

InChI=1S/C18H11ClO/c19-15-11-10-13(12-6-2-1-3-7-12)18-17(15)14-8-4-5-9-16(14)20-18/h1-11H

InChI Key

NRYIDNWSKONILR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=C(C=C2)Cl)C4=CC=CC=C4O3

Origin of Product

United States

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